N-cyclopropyl-6-fluoropyridine-3-carboxamide

Description

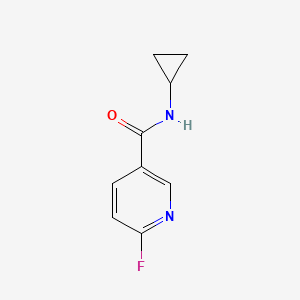

N-cyclopropyl-6-fluoropyridine-3-carboxamide (CAS: 1339319-08-2) is a pyridine derivative with the molecular formula C₉H₉FN₂O and a molecular weight of 180.18 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 6-position and a carboxamide group at the 3-position, where the amide nitrogen is bonded to a cyclopropyl moiety. The cyclopropyl group may enhance metabolic stability or modulate steric effects, while the fluorine atom likely influences electronic properties and bioavailability .

Properties

IUPAC Name |

N-cyclopropyl-6-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOLBKKAXMBJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CN=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-fluoropyridine-3-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the carboxamide group. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and cyclopropanation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-6-fluoropyridine-3-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. A notable study found that compounds with a fluorine atom showed enhanced interaction with cellular targets involved in cancer progression, leading to increased efficacy in inhibiting tumor growth. For instance:

- Breast Cancer : In vitro studies indicated that this compound effectively inhibited the proliferation of breast cancer cells, suggesting its potential as a lead compound for drug development in oncology.

- Leukemias : The compound has also shown promise against acute lymphocytic leukemia and chronic myelogenous leukemia, highlighting its versatility as an anticancer agent .

Neurodegenerative Diseases

The compound has been explored for its potential in treating neurodegenerative conditions such as Alzheimer's Disease and Parkinson's Disease. Preclinical studies suggest that it may modulate pathways associated with neurodegeneration, potentially offering protective effects against neuronal loss .

This compound has been evaluated for its biological activities beyond anticancer effects:

Antimicrobial Activity

This compound has demonstrated effective inhibition against various Gram-positive bacteria, indicating its potential as a new lead in antibiotic development. The presence of the fluorine atom is believed to enhance its binding affinity to bacterial targets.

Enzyme Inhibition

The mechanism of action involves the inhibition of specific enzymes that are crucial in disease processes. Studies have shown that this compound can selectively inhibit enzymes involved in metabolic pathways related to cancer and infection .

Chemical Synthesis and Material Science

This compound serves as a vital building block in organic synthesis:

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its unique structure allows for various substitution reactions that can yield diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Material Development

The compound is also being explored for use in developing advanced materials with specific properties, such as enhanced thermal stability and improved mechanical strength due to its unique chemical structure .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the superior cytotoxicity of this compound against breast cancer cell lines compared to non-fluorinated analogs. The research concluded that fluorination significantly enhances the compound's interaction with cellular targets involved in cancer progression.

Case Study 2: Antimicrobial Screening

In antimicrobial assays, this compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development. The study emphasized the role of the cyclopropyl group and fluorine substituent in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The cyclopropyl group may contribute to the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl cyclopropyl((6-fluoropyridin-3-yl)methyl)carbamate

Molecular Formula : C₁₄H₁₉FN₂O₂

Molecular Weight : 266.32 g/mol

Key Differences :

- Structural Modifications : This analog replaces the carboxamide group with a tert-butyl carbamate moiety. The carbamate introduces a bulkier tert-butyl group, increasing molecular weight by ~86 g/mol compared to the target compound.

- Functional Implications: The tert-butyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

Molecular Features :

- Complexity: This compound incorporates a furopyridine core with multiple substituents, including a 4-fluorophenyl group, a trifluoroethylamino moiety, and a methylcyclopropyl carbamoyl group.

- Shared Motifs : The cyclopropyl carbamoyl group mirrors the target compound’s cyclopropylamide, suggesting a conserved role in steric or electronic modulation. The fluorine atoms (on phenyl and pyridine rings) and trifluoroethyl group enhance electron-withdrawing effects, which could influence binding affinity in biological targets .

3-Chloro-N-phenyl-phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 265.68 g/mol Divergent Features:

- Its primary use is as a monomer for polyimide synthesis, highlighting a distinct application compared to the pyridine-based carboxamides .

- Functional Comparison : The chloro and phenyl groups contrast with the fluorine and cyclopropyl motifs in N-cyclopropyl-6-fluoropyridine-3-carboxamide, underscoring divergent electronic and steric profiles.

Key Research Findings

- Synthetic Utility : this compound’s simplicity and fluorine substitution make it a versatile intermediate. Its analogs, such as the tert-butyl carbamate derivative, demonstrate how protective groups can tailor stability and reactivity .

- Electronic Effects: Fluorine and cyclopropyl groups in these compounds likely reduce metabolic degradation, a critical factor in drug design. The trifluoroethylamino group in the furopyridine derivative further exemplifies this trend .

- Divergent Applications : While phthalimides like 3-chloro-N-phenyl-phthalimide are prioritized for polymer chemistry, pyridine carboxamides are more aligned with bioactive molecule synthesis .

Biological Activity

N-Cyclopropyl-6-fluoropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H9FN2O

- Molecular Weight : 180.18 g/mol

The presence of the fluorine atom in the pyridine ring is significant as it can enhance the compound's stability and improve its binding affinity to biological targets, which is crucial for its pharmacological properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the target molecules and the biological context. For instance, compounds with similar structures have been shown to modulate metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the cyclopropyl and fluorine substituents can significantly influence potency and selectivity against various biological targets. For instance, the introduction of electron-withdrawing groups has been associated with enhanced activity against certain enzymes .

Case Studies and Research Findings

Several studies have investigated the biological effects of related pyridine derivatives:

- In Vitro Studies : A study on similar compounds revealed that modifications in the pyridine ring could lead to increased binding affinity to target proteins involved in cancer progression .

- Preclinical Models : In vivo assessments demonstrated that certain derivatives could reverse hyperlocomotion induced by NMDA receptor antagonists in rodent models, suggesting potential applications in treating psychosis .

- Pharmacokinetics : Research on related compounds has shown that their pharmacokinetic profiles can be optimized by altering substituents on the pyridine ring, affecting absorption and metabolism .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.